molecular formula C10H10O2 B11996717 1-Phenylbut-2-yne-1,4-diol CAS No. 29021-82-7

1-Phenylbut-2-yne-1,4-diol

Cat. No.: B11996717
CAS No.: 29021-82-7
M. Wt: 162.18 g/mol
InChI Key: NBHKOXMOIRGJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylbut-2-yne-1,4-diol is an organic compound with the molecular formula C10H10O2. It is characterized by the presence of a phenyl group attached to a butyne diol structure. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylbut-2-yne-1,4-diol can be synthesized through several methods. One common synthetic route involves the reaction of propargylic alcohol with n-butyl lithium in tetrahydrofuran (THF) at -40°C under a dry nitrogen atmosphere. This reaction produces the desired diol compound .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Phenylbut-2-yne-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated diols or other reduced forms.

    Substitution: The phenyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like halogens for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield phenylbut-2-yne-1,4-dione, while reduction can produce 1-phenylbutane-1,4-diol.

Scientific Research Applications

1-Phenylbut-2-yne-1,4-diol has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Phenylbut-2-yne-1,4-diol involves its interaction with specific molecular targets and pathways. For example, in hydrogenation reactions, the compound interacts with palladium-phosphorus particles, leading to the selective hydrogenation of the triple bond to form cis-2-butene-1,4-diol . This selectivity is crucial for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenylbut-2-yne-1,4-diol is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other butyne diols. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

1-phenylbut-2-yne-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6,10-12H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHKOXMOIRGJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C#CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951630
Record name 1-Phenylbut-2-yne-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29021-82-7
Record name NSC141471
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141471
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenylbut-2-yne-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.